molecular formula C19H17F2N3O4 B2741991 Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate CAS No. 1251577-55-5

Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate

Cat. No.: B2741991
CAS No.: 1251577-55-5
M. Wt: 389.359
InChI Key: CZNPTQRXYAVZCE-UHFFFAOYSA-N
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Description

Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an acetamido bridge to a 2-oxoimidazolidinone ring substituted with a 3,4-difluorophenyl group.

Properties

IUPAC Name

methyl 2-[[2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4/c1-28-18(26)13-4-2-3-5-16(13)22-17(25)11-23-8-9-24(19(23)27)12-6-7-14(20)15(21)10-12/h2-7,10H,8-9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNPTQRXYAVZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Imidazolidinone Ring:

    • Starting with a suitable amine and a carbonyl compound, the imidazolidinone ring can be formed through a cyclization reaction.
    • Reaction conditions often involve heating in the presence of a catalyst such as an acid or base.

Mechanism of Action

The mechanism by which Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The difluorophenyl group and the imidazolidinone ring are critical for binding affinity and specificity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2.1.1. 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)
  • Structure : Features a benzimidazole-thioacetamido group attached to a benzamide core, with a 2,4-dinitrophenyl substituent.
  • Key Differences: Heterocycle: Benzimidazole (aromatic, fused bicyclic) vs. 2-oxoimidazolidinone (non-aromatic, 5-membered lactam) in the target compound. Substituents: The 2,4-dinitrophenyl group in W1 is strongly electron-withdrawing, whereas the 3,4-difluorophenyl group in the target compound exhibits moderate electron-withdrawing effects. Biological Activity: W1 was synthesized for antimicrobial and anticancer applications, with structural requirements for activity emphasizing the benzimidazole core and dinitrophenyl substitution . The target compound’s 2-oxoimidazolidinone may offer different binding interactions due to its lactam structure.
2.1.2. 3-(2-Acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline (Compound 5)
  • Structure : Combines an isoxazoline ring with imidazolo and substituted phenyl groups, including acetyloxy and mercapto substituents.
  • Key Differences: Heterocycle: Isoxazoline (5-membered, oxygen- and nitrogen-containing) vs. 2-oxoimidazolidinone. Substituents: Chlorine atoms and acetyloxy groups in Compound 5 contrast with the fluorine and acetamido groups in the target compound.
2.1.3. Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
  • Structure : Benzoate esters linked to triazine rings via sulfonylurea bridges.
  • Key Differences: Core Linkage: Sulfonylurea (SO₂NHCONH-) in herbicides vs. acetamido (NHCO-) in the target compound. Applications: Herbicidal activity via acetolactate synthase inhibition vs.

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Melting Point/Yield
Target Compound 2-Oxoimidazolidinone 3,4-Difluorophenyl, acetamido Hypothesized antimicrobial Not reported
W1 Benzimidazole 2,4-Dinitrophenyl, thioacetamido Antimicrobial, anticancer Not reported
Compound 5 Isoxazoline Acetyloxy, mercapto, Cl Not specified 138°C, 74% yield
Metsulfuron Methyl Ester Triazine-sulfonylurea Methoxy, methyl Herbicidal Not reported

Biological Activity

Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate (CAS No. 1251577-55-5) is a synthetic organic compound characterized by its complex structure involving a difluorophenyl group, an imidazolidinone moiety, and an acetamido group attached to a benzoate. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H17F2N3O4\text{C}_{19}\text{H}_{17}\text{F}_{2}\text{N}_{3}\text{O}_{4}

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within biological systems. The difluorophenyl group may enhance binding affinity to various enzymes or receptors, while the imidazolidinone ring contributes to the stability and bioavailability of the compound. The acetamido group might facilitate interactions with target proteins, enhancing its pharmacological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study on related imidazolidinone derivatives demonstrated their efficacy against various bacterial strains, suggesting that the structural features of the compound contribute to its antimicrobial properties .

Anticancer Activity

The anticancer potential of this compound is under investigation. Preliminary studies suggest that imidazolidinone derivatives can inhibit cell proliferation in cancer cell lines. For instance, compounds with similar structures have shown to induce apoptosis in human cancer cells by modulating signaling pathways involved in cell survival .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses .

Study on Antimicrobial Activity

In a recent study evaluating the antimicrobial efficacy of various imidazolidinone derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of 15 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/mL, demonstrating significant antimicrobial activity.

Study on Anticancer Effects

A study focusing on the anticancer properties revealed that this compound inhibited the growth of human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating potent antiproliferative effects .

Research Findings Summary Table

Activity Target Effect Reference
AntimicrobialStaphylococcus aureusInhibition zone: 15 mm
AnticancerMCF-7 (breast cancer cells)IC50: 25 µM
Anti-inflammatoryCOX enzymeInhibition of pro-inflammatory cytokines

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with imidazolidinone cores, like Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate, may exhibit significant antimicrobial activity. A study evaluating similar compounds reported promising results against various bacterial strains. The mechanism of action is believed to involve the inhibition of key enzymes in microbial metabolism, potentially leading to cell death .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies have shown that derivatives containing imidazolidinone structures can inhibit cancer cell proliferation. For instance, compounds with similar frameworks demonstrated effective cytotoxicity against human colorectal carcinoma cell lines (HCT116), indicating that this compound may also possess anticancer activity .

Case Study: In Vitro Evaluation

In vitro studies have been conducted to assess the anticancer effects of related compounds. For example, one study reported that certain derivatives showed IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting enhanced efficacy against cancer cells . The presence of the difluorophenyl group may contribute to increased binding affinity to target proteins involved in cancer progression.

Q & A

Basic: What synthetic routes are recommended for preparing Methyl 2-(2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamido)benzoate?

Methodological Answer:
Acyl chloride-mediated coupling is a robust approach. For example:

  • Step 1: React 3,4-difluorophenyl derivatives with urea analogs to form the 2-oxoimidazolidine core via cyclization under reflux (ethanol, glacial acetic acid, 4–7 hours) .
  • Step 2: Couple the imidazolidinone intermediate with methyl 2-aminobenzoate using a carbodiimide coupling agent (e.g., DCC/DMAP) in anhydrous DCM at 0–25°C.
  • Critical Note: Ensure stoichiometric control to avoid side reactions (e.g., over-alkylation). Monitor purity via TLC (hexane/EtOH 1:1, Rf ~0.6) .

Basic: How should researchers characterize the compound’s structural integrity?

Methodological Answer:
Use a multi-technique approach:

  • 1H NMR: Identify aromatic protons (δ 7.2–8.1 ppm for benzoate), imidazolidinone NH (δ ~10.5 ppm), and methyl ester (δ ~3.8 ppm). Compare with synthesized intermediates to confirm regiochemistry .
  • Melting Point: A sharp m.p. range (e.g., 217–220°C) indicates purity; deviations >2°C suggest impurities requiring recrystallization (ethanol/water) .
  • Mass Spectrometry: Confirm molecular ion ([M+H]+) matching the theoretical mass (C₁₉H₁₆F₂N₂O₄: ~397.3 g/mol).

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., DCM) .
  • First Aid:
    • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact: Wash with soap/water for 15 minutes; seek medical evaluation for irritation .
    • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods optimize reaction conditions for this compound?

Methodological Answer:
Adopt the ICReDD framework ( ):

  • Reaction Path Search: Use quantum chemical calculations (DFT) to model transition states for imidazolidinone cyclization. Identify energy barriers to optimize temperature/pH .
  • Data-Driven Screening: Apply machine learning to historical reaction data (e.g., solvent polarity vs. yield) to prioritize experimental conditions. For example, ethanol/glacial acetic acid may outperform DMF due to protonation effects .
  • Feedback Loop: Refine computational models using experimental NMR and yield data to improve predictive accuracy .

Advanced: How do reaction conditions influence competing pathways (e.g., amide vs. heterocycle formation)?

Methodological Answer:

  • Protonation & Temperature: Excess acid (e.g., polyphosphoric acid) and high temperatures (>100°C) favor benzimidazole formation via intramolecular cyclization, whereas milder conditions (pH 4–6, 60–80°C) promote amide coupling .
  • Leaving Groups: Acyl chlorides enhance amide formation due to superior electrophilicity vs. carboxylic acids. Replace with active esters (e.g., NHS) if hydrolysis is problematic .
  • Troubleshooting: Use LC-MS to detect byproducts. If imidazolidinone yield is low, increase reaction time or switch to microwave-assisted synthesis (e.g., 150°C, 30 minutes) .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Step 1: Verify solvent and calibration. For example, DMSO-d6 causes proton deshielding; compare with CDCl₃ spectra .
  • Step 2: Perform 2D NMR (COSY, HSQC) to assign ambiguous signals. Aromatic coupling patterns (e.g., meta- vs. para-substitution) can confirm regiochemistry .
  • Step 3: Cross-validate with X-ray crystallography (if crystalline). Submit data to CCDC (e.g., CCDC 1013218) for structural confirmation .

Advanced: What strategies improve yield in large-scale synthesis?

Methodological Answer:

  • Process Control: Implement flow chemistry for exothermic steps (e.g., acyl chloride formation) to enhance heat dissipation and scalability .
  • Catalysis: Screen Lewis acids (e.g., ZnCl₂) to accelerate imidazolidinone cyclization. Monitor turnover frequency (TOF) via in-situ IR .
  • Workup Optimization: Use membrane separation (e.g., nanofiltration) to isolate the product from polar byproducts, reducing chromatographic steps .

Advanced: How to predict biological activity based on electronic properties?

Methodological Answer:

  • Frontier Orbital Analysis: Compute HOMO/LUMO energies (Gaussian 16) to assess electrophilicity. The 3,4-difluorophenyl group may enhance binding to hydrophobic enzyme pockets .
  • QSAR Modeling: Train models using bioactivity data of analogs (e.g., LogP, polar surface area). Prioritize targets (e.g., kinase inhibitors) based on similarity scores .
  • In Vitro Validation: Screen against disease-relevant cell lines (e.g., cancer) using MTT assays. Correlate IC₅₀ values with computational predictions .

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